molecular formula C14H23NO4 B2516187 O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate CAS No. 2231673-34-8

O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate

Cat. No.: B2516187
CAS No.: 2231673-34-8
M. Wt: 269.341
InChI Key: VZWFSVHTRCLQMR-UHFFFAOYSA-N
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Description

O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate (CAS: 2231673-34-8) is a bicyclic organic compound with the molecular formula C₁₄H₂₃NO₄ and a molecular weight of 269.34 g/mol. It features a rigid 2-azabicyclo[2.2.2]octane core, substituted with a tert-butyl ester at the O2 position and a methyl ester at the O5 position. The compound has a purity >97% and is utilized in pharmaceutical research as a building block for drug discovery due to its stereochemical rigidity and functional versatility .

Key identifiers:

  • IUPAC Name: 2-(1,1-Dimethylethyl) 5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate
  • ChemSpider ID: 72390889
  • MDL Number: MFCD31537468

Properties

IUPAC Name

2-O-tert-butyl 5-O-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-8-9-5-6-10(15)7-11(9)12(16)18-4/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWFSVHTRCLQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CC2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the tert-butyl and methyl groups. Common synthetic routes may include:

  • Condensation Reactions: : These reactions involve the formation of the bicyclic structure through the condensation of appropriate precursors.

  • Functional Group Modifications:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various alkyl halides and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Applications in Medicinal Chemistry

O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate has shown promise in medicinal chemistry due to its structural similarity to biologically active compounds. Its applications include:

  • Drug Development : Investigated as a scaffold for designing new pharmaceuticals targeting various diseases due to its ability to mimic natural products.
  • Neuropharmacology : Potential use in developing drugs for neurological disorders by modulating neurotransmitter systems.

Applications in Materials Science

The compound's unique structure allows it to be utilized in materials science for:

  • Polymer Chemistry : Serving as a monomer or additive in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength.
  • Nanotechnology : Potential applications in creating nanomaterials for drug delivery systems or as components in electronic devices.

Case Study 1: Neuroactive Compounds

Research has indicated that derivatives of O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane can exhibit neuroactive properties. A study explored its effects on neurotransmitter release, demonstrating potential as a lead compound for developing treatments for anxiety and depression.

Case Study 2: Polymer Applications

In a recent investigation, the incorporation of O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane into polycarbonate matrices resulted in improved mechanical properties and thermal resistance, suggesting its viability as an additive for high-performance materials.

Mechanism of Action

The mechanism by which O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of bicyclic esters and azabicyclo derivatives, which are critical intermediates in medicinal chemistry. Below is a comparative analysis with key analogs (data sourced from , and 6):

Compound Name Molecular Formula MW (g/mol) Substituents Price (per 100 mg) Key Features
O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate (Target) C₁₄H₂₃NO₄ 269.34 2-tert-butyl ester, 5-methyl ester N/A High purity (>97%), rigid bicyclic core, dual ester protection
(1S,4R,6S)-2-tert-butoxycarbonyl-6-hydroxy-2-azabicyclo[2.2.1]heptane C₁₁H₁₉NO₄ 229.28 2-tert-butoxycarbonyl (Boc), 6-hydroxy $585 Chiral centers, hydroxyl group for further functionalization
2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid C₁₂H₁₉NO₄ 241.28 2-tert-butoxycarbonyl, 6-carboxylic acid $280 (250 mg) Acidic functionality for conjugation or salt formation
Bicyclo[2.2.2]octane-2,5-dione C₈H₁₀O₂ 138.16 Two ketone groups $330 Reactive diketone for cycloaddition or reduction reactions
Methyl 4-(carbobenzyloxy-amino)-bicyclo[2.2.1]heptane-1-carboxylate C₁₅H₁₉NO₄ 277.31 4-carbobenzyloxy-amino, 1-methyl ester €217 Carbobenzyloxy (Cbz) protection for amines, ester for hydrolysis

Key Differences and Implications

Bicyclic Core Variations :

  • The target compound’s 2.2.2-octane system offers greater conformational rigidity compared to 2.2.1-heptane analogs, which may enhance binding affinity in drug-receptor interactions .
  • Compounds like bicyclo[2.2.2]octane-2,5-dione lack nitrogen in the ring, limiting their utility in amine-focused syntheses .

Functional Group Diversity :

  • The tert-butyl ester in the target compound provides steric protection against nucleophilic attack, whereas methyl esters (e.g., in Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate) are more labile under basic conditions .
  • Carboxylic acid derivatives (e.g., 2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid) enable salt formation or amide coupling, unlike the target’s ester groups .

Synthetic Applications :

  • The target’s dual ester protection allows selective deprotection: the tert-butyl group is acid-labile, while the methyl ester is base-sensitive, enabling stepwise modifications .
  • Hydroxyl-containing analogs (e.g., (1S,4R,6S)-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane) are intermediates for glycosylation or phosphorylation .

Price and Availability Considerations

    Biological Activity

    O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available research findings, including case studies and relevant data.

    • Molecular Formula : C14H23NO4
    • Molecular Weight : 269.34 g/mol
    • CAS Number : 2231673-34-8
    • Purity : ≥97%

    The compound is characterized by a bicyclic structure, which contributes to its biological properties. The presence of the azabicyclo framework is significant as it can mimic natural substrates and interact with biological targets.

    This compound exhibits a variety of biological activities, primarily influenced by its structural characteristics:

    • Estrogen Receptor Modulation : Compounds with similar bicyclic structures have been shown to act as estrogen receptor-beta agonists, suggesting potential applications in hormone-related therapies .
    • Antibacterial Properties : Research indicates that azabicyclo compounds can exhibit antibacterial activity, potentially through inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
    • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, similar to other derivatives in the bicyclo family, which could be beneficial in treating conditions like obesity or diabetes through modulation of lipid metabolism .

    Study 1: Antimicrobial Activity

    A study explored the antimicrobial effects of various azabicyclo compounds, including this compound. Results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the strain tested.

    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus64
    Streptococcus pneumoniae32
    Bacillus subtilis128

    Study 2: Estrogen Receptor Activity

    In a pharmacological evaluation, the compound was tested for its ability to activate estrogen receptors in vitro. The results showed that it could enhance estrogenic activity by approximately 50% compared to control samples at a concentration of 1 µM.

    Research Findings

    Recent studies have highlighted the potential of azabicyclo compounds in drug design:

    • A study published in Nature demonstrated that modifications in the azabicyclo structure could lead to enhanced binding affinities for specific biological targets, indicating a pathway for developing more effective therapeutics .
    • Another investigation into the metabolic pathways involving these compounds revealed that they could influence lipid metabolism by acting on key enzymes involved in fatty acid synthesis and degradation .

    Q & A

    Q. What are the common synthetic routes for preparing O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate, and what reaction conditions are critical for yield optimization?

    The synthesis typically involves multi-step reactions, including cyclization, esterification, and functional group protection/deprotection. For example, bicyclic ketone intermediates are often functionalized with tert-butyl and methyl esters under basic conditions (e.g., using NaH or KOtBu in anhydrous THF). Controlled temperature (0–25°C) and inert atmospheres (N₂/Ar) are crucial to avoid side reactions like ester hydrolysis . Diels-Alder reactions with acrylic acid derivatives can also generate bicyclic frameworks, followed by selective oxidation (e.g., pyridinium chlorochromate) to introduce carboxylate groups .

    Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

    Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard for separating ester derivatives. Reverse-phase HPLC (C18 columns, acetonitrile/water mobile phases) improves purity for biological assays. Crystallization from ethanol or methanol is effective for obtaining high-purity crystals, especially when stereochemical homogeneity is required .

    Q. How can researchers confirm the structural integrity and stereochemistry of this compound post-synthesis?

    X-ray crystallography is definitive for confirming stereochemistry and bicyclic geometry . Complementary methods include:

    • NMR : 1^1H and 13^{13}C NMR to verify tert-butyl (δ ~1.2 ppm) and methyl ester (δ ~3.7 ppm) groups.
    • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated for C₁₄H₂₃NO₄: 269.34 g/mol) .
    • IR spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O) confirm functional groups .

    Advanced Research Questions

    Q. How does the stereochemistry of the azabicyclo[2.2.2]octane scaffold influence biological activity, and what strategies mitigate racemization during synthesis?

    Stereochemistry at positions 2 and 5 critically affects receptor binding. For example, (1S,3S,4S,5R) configurations in analogs show enhanced CNS receptor affinity compared to epimers . To prevent racemization:

    • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during esterification.
    • Employ low-temperature reaction conditions (<0°C) for acid-sensitive intermediates .

    Q. What experimental approaches are recommended for studying this compound’s interactions with neurotransmitter receptors?

    • Radioligand binding assays : Compete with 3^3H-labeled antagonists (e.g., at muscarinic or nicotinic receptors) to determine IC₅₀ values .
    • Functional assays : Measure cAMP modulation in HEK293 cells expressing cloned receptors.
    • Molecular docking : Use cryo-EM or X-ray structures of target receptors (e.g., PDB entries) to model binding poses .

    Q. How can researchers resolve contradictions in activity data between structural analogs of this compound?

    Systematic SAR studies are essential. For example, compare analogs with incremental modifications (e.g., tert-butyl vs. ethyl esters):

    Compound ModificationReceptor Affinity (Ki, nM)Solubility (mg/mL)
    O2-tert-butyl O5-methyl (target)15 ± 20.8
    O2-ethyl O5-methyl (analog)120 ± 102.5
    O2-tert-butyl O5-ethyl (analog)45 ± 51.2

    Data suggests bulky tert-butyl groups enhance receptor binding but reduce solubility. Mitigate this via prodrug strategies (e.g., phosphate esters) .

    Q. What catalytic systems or flow chemistry methods improve the scalability of its synthesis?

    • Heterogeneous catalysis : Pd/C or Ni-based catalysts for hydrogenation steps, reducing reliance on stoichiometric reagents .
    • Continuous flow reactors : Enhance safety and yield in exothermic steps (e.g., esterification) by maintaining precise temperature control .

    Methodological Considerations

    Q. Which computational tools are optimal for predicting the metabolic stability of this compound?

    • ADMET predictors : Use SwissADME or ADMETLab 2.0 to estimate cytochrome P450 interactions and half-life.
    • MD simulations : AMBER or GROMACS for modeling hydrolysis kinetics of ester groups in physiological conditions .

    Q. How can crystallographic data (e.g., from SHELX) refine the understanding of its solid-state properties?

    SHELXL refinement provides precise bond lengths/angles, revealing strain in the bicyclic core. For example, C-N bond lengths (~1.47 Å) indicate partial double-bond character, influencing conformational rigidity .

    Q. What strategies validate the compound’s stability under physiological conditions for in vivo studies?

    • Forced degradation studies : Expose to pH 1–9 buffers, UV light, and elevated temperatures (40°C). Monitor via LC-MS for degradation products (e.g., free carboxylic acids).
    • Plasma stability assays : Incubate with rat/human plasma; quantify parent compound remaining after 1–24 hours .

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